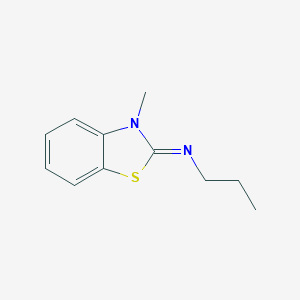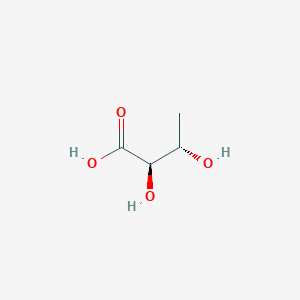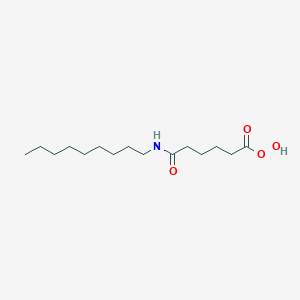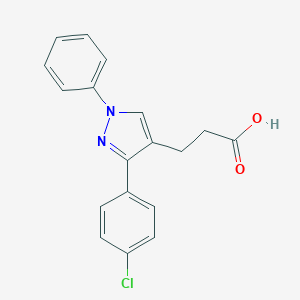
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate is a chemical compound that has been widely used in scientific research applications. This compound has a unique molecular structure that makes it an important tool in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain, as well as to have anxiolytic and sedative effects. Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate in lab experiments is its potent anti-inflammatory and analgesic effects, which make it an important tool for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate in scientific research. One potential direction is the development of new drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Another potential direction is the study of the central nervous system, particularly the GABA-A receptor, which may lead to the development of new drugs for the treatment of anxiety and other related disorders. Additionally, Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate may be used in the development of new antioxidant therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis method of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate involves the reaction between 4-methyl-3-piperidinone and hydrazine hydrate in the presence of a suitable catalyst. The resulting compound is then treated with hydrochloric acid to obtain Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate.
Aplicaciones Científicas De Investigación
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has been extensively used in scientific research applications, particularly in the field of pharmacology. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it an important tool for the development of new drugs for the treatment of various diseases. Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has also been used in the study of the central nervous system, as it has been shown to have anxiolytic and sedative effects.
Propiedades
Número CAS |
102207-44-3 |
|---|---|
Nombre del producto |
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate |
Fórmula molecular |
C10H21Cl2N5O |
Peso molecular |
298.21 g/mol |
Nombre IUPAC |
(4-methyl-6-piperidin-1-ylpyridazin-3-yl)hydrazine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H17N5.2ClH.H2O/c1-8-7-9(13-14-10(8)12-11)15-5-3-2-4-6-15;;;/h7H,2-6,11H2,1H3,(H,12,14);2*1H;1H2 |
Clave InChI |
OXWOKCLZBFKFGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NN)N2CCCCC2.O.Cl.Cl |
SMILES canónico |
CC1=CC(=NN=C1NN)N2CCCCC2.O.Cl.Cl |
Otros números CAS |
102207-44-3 |
Sinónimos |
[4-methyl-6-(1-piperidyl)pyridazin-3-yl]hydrazine hydrate dihydrochlor ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)





![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

